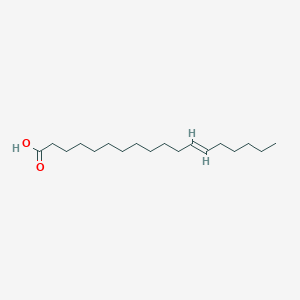

12-Octadecenoic acid

Descripción

12-Octadecenoic acid is an 18-carbon monounsaturated fatty acid (MUFA) with a double bond at the C12 position. Its methyl ester form (C₁₉H₃₆O₂) has been extensively studied in plant extracts, particularly in methanol extracts of Erythrina variegata, where it constitutes 37.31% of the phytochemical profile . Structural analysis via FT-IR and mass spectrometry (m/z = 296.487) confirms its identity, featuring 19 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms arranged in a planar 3D conformation . This compound exhibits notable bioactivity, including mosquitocidal effects against Anopheles stephensi and Culex quinquefasciatus, with higher efficacy than crude methanol extracts . Additionally, hydroxylated derivatives like 9,10,11-trihydroxy-12-octadecenoic acid are found in marine sponges (Stylissa carteri), suggesting roles in anti-inflammatory and anticancer pathways .

Propiedades

Número CAS |

13126-38-0 |

|---|---|

Fórmula molecular |

C18H34O2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

(E)-octadec-12-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+ |

Clave InChI |

OXEDXHIBHVMDST-VOTSOKGWSA-N |

SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

SMILES isomérico |

CCCCC/C=C/CCCCCCCCCCC(=O)O |

SMILES canónico |

CCCCCC=CCCCCCCCCCCC(=O)O |

Sinónimos |

12-octadecenoic acid 12-octadecenoic acid, (cis)-isomer 12-octadecenoic acid, (trans)-isomer 12-octadecenoic acid, sodium salt, (Z)-isomer cis-12-octadecenoic acid trans-12-octadecenoic acid |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Hydrogenation Reactions

Hydrogenation of 12-octadecenoic acid involves the addition of hydrogen across its double bond, yielding saturated octadecanoic acid (stearic acid). While direct thermodynamic data for 12-octadecenoic acid is limited, studies on structurally similar unsaturated fatty acids provide insights. For example, hydrogenation of cis-9-octadecenoic acid (oleic acid) exhibits the following enthalpy changes :

| Reaction Equation | Δ<sub>r</sub>H° (kJ/mol) | Conditions |

|---|---|---|

| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -123.6 ± 1.6 | Hexane solvent, liquid phase |

| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -125.1 ± 0.8 | Hexane solvent, liquid phase |

These values reflect the exothermic nature of hydrogenation, a key process in industrial fat hardening. The position of the double bond (C12 vs. C9) may slightly alter reaction kinetics but does not fundamentally change the mechanism .

Epoxidation Reactions

Epoxidation introduces an oxygen atom across the double bond, forming an epoxide derivative. In a study using linoleic acid (9,12-octadecadienoic acid), peracetic acid was employed to synthesize 9,10-epoxy-12-octadecenoic acid (leukotoxin) . Applied to 12-octadecenoic acid, analogous epoxidation would yield 12,13-epoxy-octadecanoic acid under similar conditions:

| Reagent | Conditions | Product(s) | By-products |

|---|---|---|---|

| Peracetic acid | Room temperature, 24 hours | 12,13-Epoxy-octadecenoic acid | Isomeric epoxide derivatives |

This reaction is critical for producing epoxy fatty acids, which have applications in polymer chemistry and biomedical research .

Hydroxylation and Hydration Reactions

Hydroxylation introduces hydroxyl groups near the double bond. For example:

-

Microbial Hydroxylation : Lactobacillus plantarum metabolizes linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA), a reaction involving hydration at the Δ12 position . Applied to 12-octadecenoic acid, this could yield 10-hydroxy-12-octadecenoic acid.

-

Chemical Hydroxylation : Hydroxy-octadecenoic acids (e.g., 12-hydroxy-10E-octadecenoic acid) are synthesized via oxidative pathways, with toxicity linked to the proximity of hydroxyl and double bond groups .

Comparative Toxicity of Hydroxy Derivatives :

| Compound | Survival Time (Carp Fingerlings) | Key Structural Feature |

|---|---|---|

| 12-Hydroxy-10E-octadecenoic acid | 45 minutes | Hydroxyl adjacent to double bond |

| Ricinoleic acid (12-OH-9Z isomer) | 900 minutes | Hydroxyl one carbon away from double bond |

The proximity of functional groups significantly enhances biological activity.

Microbial Metabolism and Biotransformation

12-Octadecenoic acid undergoes biotransformation by gut microbiota. Key pathways include:

Comparación Con Compuestos Similares

Table 1: Structural Properties of 12-Octadecenoic Acid and Analogues

Key Observations:

- Double Bond Position: The bioactivity of octadecenoic acids is highly dependent on double bond location. For example, 9-octadecenoic acid (oleic acid) is a major component of human fat, while 12-octadecenoic acid is rare in mammals but abundant in plant extracts .

- Stereochemistry: The cis/trans configuration affects biological roles. Petroselinic acid (cis-Δ6) exhibits polymorphic phase behavior, while trans-12-octadecenoic acid is metabolically inert in humans .

- Derivatives: Hydroxylation enhances bioactivity. 9,10,11-Trihydroxy-12-octadecenoic acid from marine sponges shows anticancer properties, whereas the methyl ester form of 12-octadecenoic acid is pesticidal .

Key Findings:

- 12-Octadecenoic Acid: Demonstrated 37.31% abundance in E. variegata methanol extracts, outperforming crude extracts in larval mortality assays (LC₅₀ = 24.8 ppm for Cx. quinquefasciatus) .

- Oleic Acid vs. 12-Octadecenoic Acid: Oleic acid dominates human metabolism (73% of octadecenoic acids), while 12-octadecenoic acid is a niche phytochemical with specialized pesticidal functions .

- Linoleic Acid: A precursor for bioactive lipids like prostaglandins, contrasting with 12-octadecenoic acid’s role as a terminal metabolite in plant defense .

Pharmacological and Industrial Relevance

- 12-Octadecenoic Acid Methyl Ester: Used in "green" mosquito control due to low mammalian toxicity .

- Hydroxylated Derivatives: 9,10,11-Trihydroxy-12-octadecenoic acid from Stylissa carteri inhibits breast cancer cell proliferation via Mcl-1S protein modulation .

- Petroselinic Acid : Industrial applications in lubricants and coatings due to its unique crystallization properties .

Q & A

Q. What catalytic systems are effective for stereoselective hydroxylation of 12-octadecenoic acid?

- Methodological Answer : Biocatalytic hydroxylation using Pseudomonas spp. lipoxygenases introduces regio- and stereospecific hydroxy groups (e.g., 10S configuration). Chemical methods employ Sharpless asymmetric dihydroxylation (AD mix-α/β) for vic-diols (e.g., 9,10-dihydroxy derivatives). Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.